2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide
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Overview
Description
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloropyridine moiety, a formohydrazido group, and a dimethylphenyl substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is often synthesized through chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formohydrazido Group Introduction: The chloropyridine intermediate is then reacted with formohydrazide under controlled conditions to introduce the formohydrazido group.
Coupling with Dimethylphenyl Acetyl Chloride: The final step involves coupling the formohydrazido intermediate with 3,4-dimethylphenyl acetyl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the oxoacetamide group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-chloropyridin-2-yl)hydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide
- 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(2,4-dimethylphenyl)-2-oxoacetamide
Uniqueness
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the chloropyridine and dimethylphenyl groups provides distinct electronic and steric properties, making it a valuable compound for various research applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[2-(6-chloropyridine-2-carbonyl)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-9-6-7-11(8-10(9)2)18-15(23)16(24)21-20-14(22)12-4-3-5-13(17)19-12/h3-8H,1-2H3,(H,18,23)(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDJSLWPZYVREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NNC(=O)C2=NC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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